3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline
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Overview
Description
3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzaldehyde and an appropriate propylating agent.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with a propylmagnesium halide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding ketone.
Reductive Amination: The ketone undergoes reductive amination with aniline in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and chlorinating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring.
Scientific Research Applications
3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This can lead to modulation of biological pathways and exertion of desired effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but lacks the propyl chain.
3-(Trifluoromethyl)phenylpropylamine: Similar but with an amine group instead of an aniline group.
4-(Trifluoromethyl)phenylpropylamine: Similar but with different positioning of the trifluoromethyl group.
Uniqueness
3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline is unique due to the combination of the trifluoromethyl group, propyl chain, and aniline group, which imparts distinct chemical and physical properties
Properties
CAS No. |
89807-67-0 |
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Molecular Formula |
C16H16F3N |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
3-[3-[4-(trifluoromethyl)phenyl]propyl]aniline |
InChI |
InChI=1S/C16H16F3N/c17-16(18,19)14-9-7-12(8-10-14)3-1-4-13-5-2-6-15(20)11-13/h2,5-11H,1,3-4,20H2 |
InChI Key |
XOMPZZWWKFTIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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